

Physicochemical properties of 6-Bromo-4-chloro-2-methylquinoline

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinoline

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An In-depth Technical Guide to the Physicochemical Properties of **6-Bromo-4-chloro-2-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-Bromo-4-chloro-2-methylquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. The data and protocols presented herein are essential for professionals engaged in drug discovery, development, and chemical synthesis, offering critical insights for predicting the compound's behavior in biological systems and guiding formulation strategies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **6-Bromo-4-chloro-2-methylquinoline**. This data is crucial for understanding the compound's characteristics and behavior.

Property	Value	Data Source
Molecular Formula	$C_{10}H_7BrClN$	[1] [2] [3] [4]
Molecular Weight	256.53 g/mol	[2] [3] [4]
Melting Point	75 °C	[2]
Boiling Point	321.9 °C at 760 mmHg	[2]
LogP (Octanol-Water)	~3.9	[2] [5]
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, THF). [6]	-
Density	1.591 g/cm ³	[2]
PSA (Polar Surface Area)	12.9 Å ²	[2] [5] [7]

Experimental Protocols for Property Determination

While specific experimental data for all properties are not exhaustively published, the following are detailed, standard methodologies that can be employed to determine the physicochemical characteristics of **6-Bromo-4-chloro-2-methylquinoline** and related quinoline derivatives.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

- A small, dry sample of **6-Bromo-4-chloro-2-methylquinoline** is finely powdered and packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.

- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.

Methodology:

- An excess amount of **6-Bromo-4-chloro-2-methylquinoline** is added to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.[8]
- The resulting suspension is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

- A solution of **6-Bromo-4-chloro-2-methylquinoline** is prepared in a biphasic system consisting of n-octanol and water (or a pH 7.4 buffer), which have been mutually saturated. [8]
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
- The concentration of the compound in both the n-octanol and the aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[8]

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The LogP is the logarithm of this value.[8]

Acid Dissociation Constant (pKa) Determination

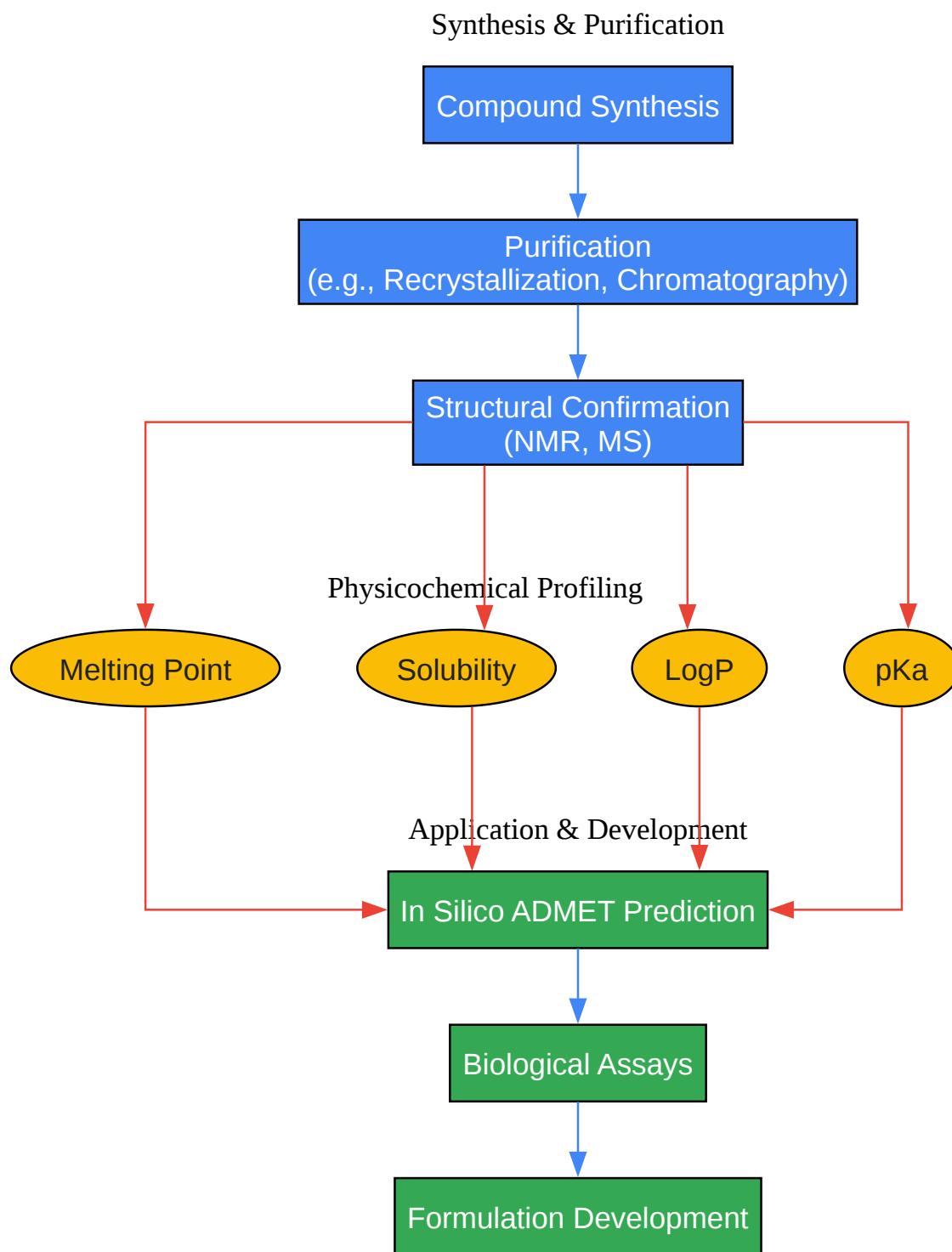
The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

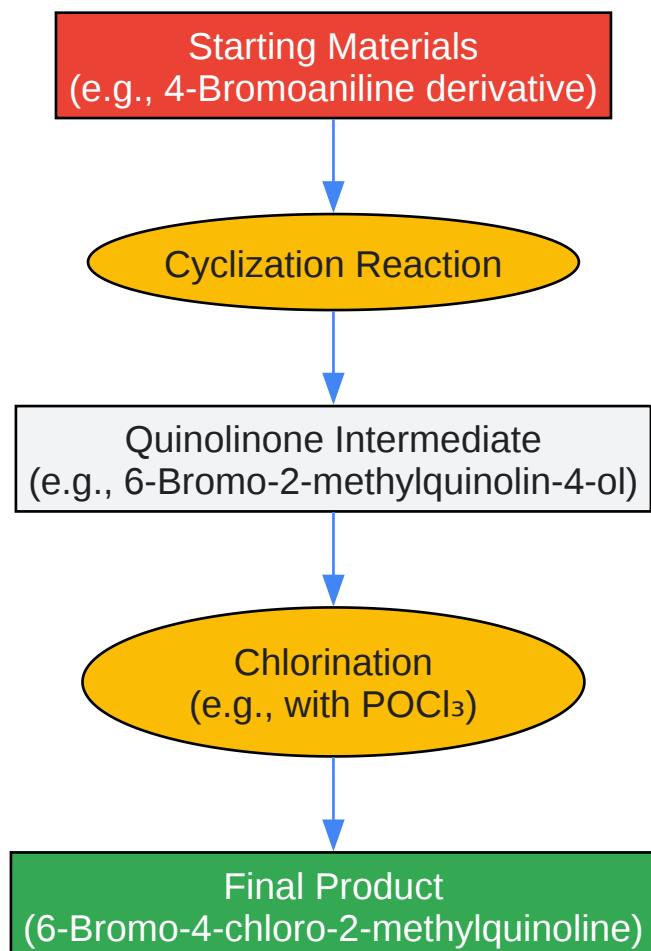
- A solution of **6-Bromo-4-chloro-2-methylquinoline** of a known concentration is prepared in water or a suitable co-solvent system if aqueous solubility is limited.[8]
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinoline nitrogen is basic.
- The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[8]
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study of **6-Bromo-4-chloro-2-methylquinoline**.

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Caption: Workflow for physicochemical characterization and drug development.



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Caption: A generalized synthetic pathway for quinoline derivatives.

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